molecular formula C15H23N3 B12563621 1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane CAS No. 182306-47-4

1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane

Cat. No.: B12563621
CAS No.: 182306-47-4
M. Wt: 245.36 g/mol
InChI Key: JTHCCAYHVVDKON-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane is an organic compound with the molecular formula C12H18N2 It is a triazonane derivative, characterized by the presence of an ethenylphenyl group attached to the triazonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane typically involves the reaction of 4-ethenylbenzyl chloride with 1,4,7-triazonane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Ethenylphenyl)methyl]imidazole
  • 1-[(4-Ethenylphenyl)methyl]piperidine
  • 1-[(4-Ethenylphenyl)methyl]piperazine

Uniqueness

1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

182306-47-4

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-1,4,7-triazonane

InChI

InChI=1S/C15H23N3/c1-2-14-3-5-15(6-4-14)13-18-11-9-16-7-8-17-10-12-18/h2-6,16-17H,1,7-13H2

InChI Key

JTHCCAYHVVDKON-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCNCCNCC2

Origin of Product

United States

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